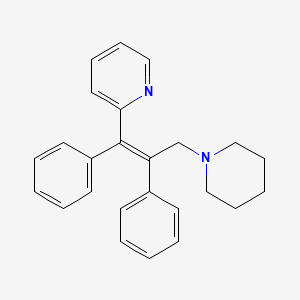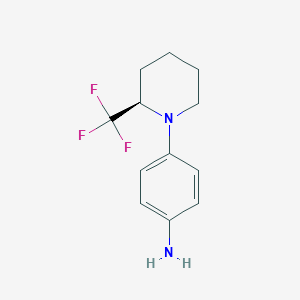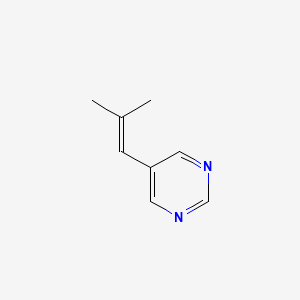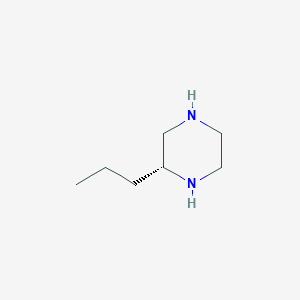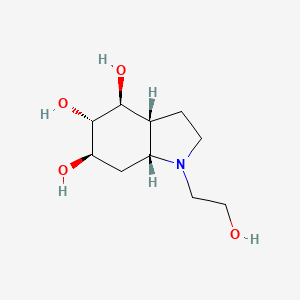
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with multiple hydroxyl groups and a hydroxyethyl side chain, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol typically involves multi-step organic reactions. One common approach is to start with a suitable indole precursor and introduce the hydroxyethyl group through a series of functional group transformations. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Reduction: Reduction of intermediate compounds using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: Formation of the octahydroindole ring system through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydroxyethyl side chain may play a crucial role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol stands out due to its unique combination of hydroxyl groups and hydroxyethyl side chain, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(3aR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-4,5,6-triol |
InChI |
InChI=1S/C10H19NO4/c12-4-3-11-2-1-6-7(11)5-8(13)10(15)9(6)14/h6-10,12-15H,1-5H2/t6-,7-,8-,9+,10+/m1/s1 |
Clé InChI |
DIIORPGFQWKSIY-VFCFLDTKSA-N |
SMILES isomérique |
C1CN([C@H]2[C@@H]1[C@@H]([C@H]([C@@H](C2)O)O)O)CCO |
SMILES canonique |
C1CN(C2C1C(C(C(C2)O)O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)
![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)
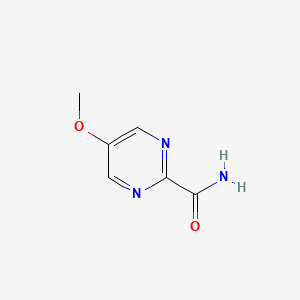
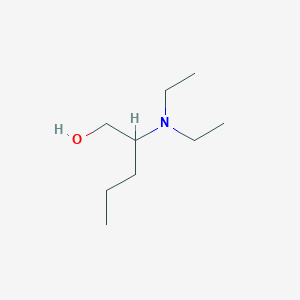
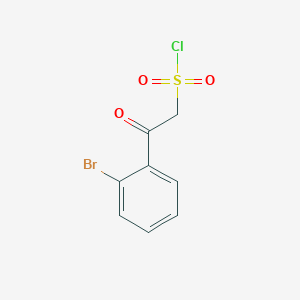
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
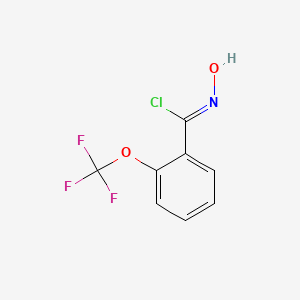
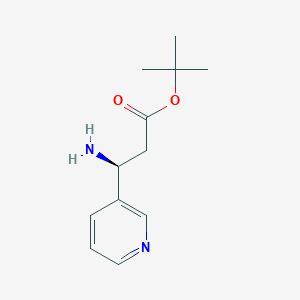
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
